Ethanone, 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-2-yl)-
Overview
Description
Ethanone, 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-2-yl)- is an organic compound with the molecular formula C10H9BrO3 It is a brominated derivative of ethanone, featuring a 1,4-benzodioxin ring structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethanone, 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-2-yl)- typically involves the bromination of a precursor compound, such as 1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone. The bromination reaction is usually carried out using bromine or a bromine-containing reagent under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods
Industrial production of this compound may involve large-scale bromination processes, utilizing efficient and cost-effective brominating agents. The reaction conditions are optimized to maximize yield and purity, often involving temperature control, solvent selection, and reaction time adjustments.
Chemical Reactions Analysis
Types of Reactions
Ethanone, 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-2-yl)- undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom can be substituted by other nucleophiles, such as amines or thiols, leading to the formation of new derivatives.
Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or to modify the existing ones.
Reduction Reactions: Reduction can be employed to remove the bromine atom or to alter the oxidation state of the compound.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles like sodium azide, potassium thiocyanate, or primary amines. These reactions are typically carried out in polar solvents such as dimethyl sulfoxide (DMSO) or acetonitrile.
Oxidation Reactions: Oxidizing agents like potassium permanganate or chromium trioxide are used under acidic or basic conditions.
Reduction Reactions: Reducing agents such as lithium aluminum hydride or sodium borohydride are employed under anhydrous conditions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield a variety of derivatives with different functional groups, while oxidation and reduction reactions can lead to the formation of alcohols, ketones, or other modified compounds.
Scientific Research Applications
Ethanone, 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-2-yl)- has several scientific research applications, including:
Chemistry: Used as a building block in organic synthesis to create more complex molecules.
Biology: Investigated for its potential biological activities, such as antimicrobial or anticancer properties.
Medicine: Explored for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the production of specialty chemicals and materials with specific properties.
Mechanism of Action
The mechanism of action of Ethanone, 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-2-yl)- involves its interaction with molecular targets, such as enzymes or receptors. The bromine atom and the benzodioxin ring structure play crucial roles in its reactivity and binding affinity. The compound may exert its effects by modifying the activity of specific enzymes or by binding to receptor sites, thereby influencing biological pathways.
Comparison with Similar Compounds
Similar Compounds
Ethanone, 1-(2,3-dihydro-1,4-benzodioxin-6-yl)-: A non-brominated analog with similar structural features but different reactivity.
2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-6-yl)ethanone: A positional isomer with the bromine atom at a different location on the benzodioxin ring.
Uniqueness
Ethanone, 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-2-yl)- is unique due to its specific bromination pattern, which imparts distinct chemical properties and reactivity compared to its analogs and isomers. This uniqueness makes it valuable for specific applications in research and industry.
Properties
IUPAC Name |
2-bromo-1-(2,3-dihydro-1,4-benzodioxin-3-yl)ethanone | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H9BrO3/c11-5-7(12)10-6-13-8-3-1-2-4-9(8)14-10/h1-4,10H,5-6H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
XHYCSCBAALGUBR-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(OC2=CC=CC=C2O1)C(=O)CBr | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H9BrO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20504252 | |
Record name | 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20504252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
257.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1014-18-2 | |
Record name | 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethanone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1014-18-2 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2-Bromo-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20504252 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2-bromo-1-(2,3-dihydro-1,4-benzodioxin-2-yl)ethan-1-one | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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